

Technical Guide: Mechanism of Action of CK1-IN-2 Hydrochloride

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Compound of Interest		
Compound Name:	CK1-IN-2 hydrochloride	
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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth exploration of the biochemical and cellular mechanisms of **CK1-IN-2 hydrochloride**, a potent inhibitor of Casein Kinase 1 (CK1).

Executive Summary

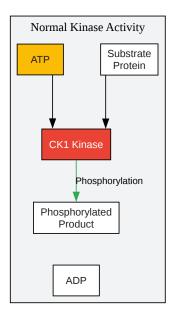
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine-specific protein kinases integral to a multitude of cellular processes, including cell cycle progression, circadian rhythms, DNA repair, and signal transduction.[1][2] Dysregulation of CK1 activity is implicated in various pathologies, such as cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1][3] **CK1-IN-2 hydrochloride** is a potent, small-molecule inhibitor targeting multiple isoforms of the CK1 family. This document provides a detailed overview of its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

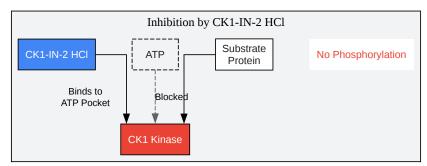
Core Mechanism of Action

CK1-IN-2 hydrochloride functions as an ATP-competitive inhibitor.[1] Like most small-molecule kinase inhibitors, its mechanism involves binding to the ATP-binding pocket within the catalytic domain of the CK1 enzyme.[1][4] This binding event physically obstructs the entry and binding of the endogenous substrate, adenosine triphosphate (ATP). By preventing ATP from binding, **CK1-IN-2 hydrochloride** effectively blocks the transfer of the y-phosphate group from



ATP to the serine or threonine residues on target substrate proteins, thereby inhibiting the kinase's catalytic function and disrupting downstream signaling events.[1]





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Caption: ATP-competitive inhibition mechanism of CK1-IN-2 hydrochloride.

Quantitative Inhibitory Profile

CK1-IN-2 hydrochloride demonstrates potent inhibitory activity against several CK1 isoforms. Its selectivity profile also includes off-target inhibition of p38 α , a member of the MAPK family. The half-maximal inhibitory concentrations (IC50) are summarized below.



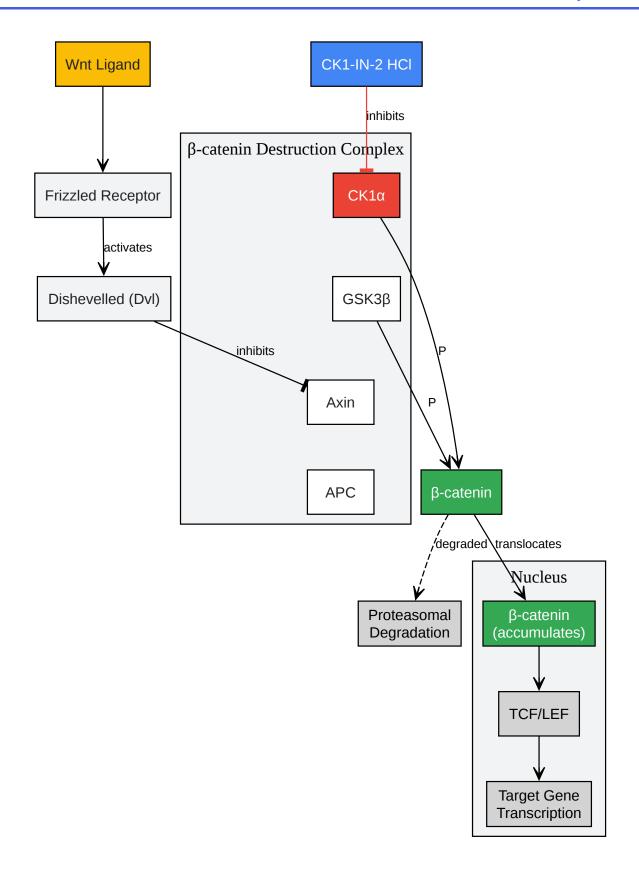
Target Kinase	IC50 (nM)
CK1δ	19.8
CK1ε	26.8
p38α	74.3
CK1α	123

Table 1: In vitro inhibitory activity of CK1-IN-2 hydrochloride against various kinases. Data sourced from MedchemExpress.[5]

Impact on Cellular Signaling Pathways

By inhibiting CK1, **CK1-IN-2 hydrochloride** can modulate numerous critical signaling pathways. CK1 isoforms are key regulators of pathways frequently dysregulated in cancer, such as the Wnt/ β -catenin pathway.[1] CK1 α is involved in the phosphorylation of β -catenin, marking it for degradation. Inhibition of CK1 can therefore lead to the stabilization and accumulation of β -catenin, impacting gene transcription. Furthermore, CK1 plays a crucial role in the phosphorylation of proteins involved in neurodegenerative diseases, such as the tau protein, which is associated with Alzheimer's disease.[3]





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Caption: Simplified Wnt/β-catenin pathway showing the regulatory role of CK1α.



Experimental Protocols

Characterization of kinase inhibitors like **CK1-IN-2 hydrochloride** involves a series of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

- Reagents & Preparation:
 - Purified recombinant CK1 enzyme (e.g., CK1δ, CK1ε).
 - Specific peptide substrate for CK1.
 - ATP solution (often at a concentration equal to the Km of the kinase).
 - CK1-IN-2 hydrochloride serially diluted in DMSO to create a dose-response curve.
 - Kinase assay buffer.
 - Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™]).
- Procedure:
 - Add kinase, substrate, and assay buffer to wells of a microplate.
 - Add diluted CK1-IN-2 hydrochloride or DMSO (vehicle control) to the respective wells.
 - Allow a pre-incubation period for the inhibitor to bind to the kinase.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - Stop the reaction and add the detection reagent according to the manufacturer's protocol.
 - Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

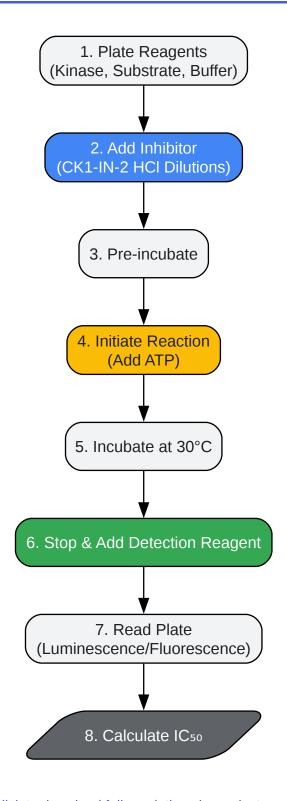






- Data Analysis:
 - Convert the signal to percent inhibition relative to the vehicle control.
 - Plot percent inhibition against the logarithm of inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Phenotypic Assay (Example: Myotube Fusion)



Cellular assays are crucial for determining a compound's effect in a biological context. CK1-IN-2 has been observed to promote myotube fusion in Facioscapulohumeral Dystrophy (FSHD) cells.[5]

Cell Culture:

- Culture FSHD patient-derived myoblasts in growth medium until they reach desired confluency.
- Induce differentiation into myotubes by switching to a low-serum differentiation medium.

Compound Treatment:

- On the day of differentiation, treat the cells with various concentrations of CK1-IN-2 hydrochloride (e.g., 0.02-10 μM).[5] Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).[5]

Staining and Imaging:

- Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilize the cells and stain for a muscle-specific marker (e.g., Myosin Heavy Chain)
 using a fluorescently-labeled primary antibody.
- Stain cell nuclei with a counterstain like DAPI.
- Acquire images using a high-content imaging system or fluorescence microscope.

Data Analysis:

- Quantify the extent of myotube fusion by calculating the "fusion index": (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.
- Compare the fusion index across different treatment concentrations to determine the compound's effect.

Conclusion



CK1-IN-2 hydrochloride is a potent, ATP-competitive inhibitor of CK1 isoforms δ , ϵ , and α . Its ability to engage a key cellular kinase allows it to modulate fundamental signaling pathways, such as Wnt/ β -catenin. The demonstrated cellular activity, such as the promotion of myotube fusion, highlights its potential as a chemical probe for studying CK1 biology and as a starting point for therapeutic development in diseases characterized by CK1 dysregulation. Further investigation into its selectivity profile and in vivo efficacy is warranted.

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